![molecular formula C13H12ClNOS B458214 N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B458214.png)
N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide: is an organic compound with the molecular formula C13H12ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a 3-chlorophenyl group attached to an ethyl chain, which is further connected to a thiophenecarboxamide moiety. This structure imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide typically involves the reaction of 3-chlorophenylethylamine with 2-thiophenecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent like dichloromethane (DCM) and are performed at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: The compound has shown potential in biological studies due to its ability to interact with specific enzymes and receptors. It is used in the design of enzyme inhibitors and as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-[2-(3-chlorophenyl)ethyl]-2-furancarboxamide: Similar structure but with a furan ring instead of thiophene.
N-[2-(3-chlorophenyl)ethyl]-2-pyrrolecarboxamide: Contains a pyrrole ring instead of thiophene.
N-[2-(3-chlorophenyl)ethyl]-2-benzofurancarboxamide: Features a benzofuran ring.
Uniqueness: N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C13H12ClNOS |
|---|---|
Molekulargewicht |
265.76g/mol |
IUPAC-Name |
N-[2-(3-chlorophenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12ClNOS/c14-11-4-1-3-10(9-11)6-7-15-13(16)12-5-2-8-17-12/h1-5,8-9H,6-7H2,(H,15,16) |
InChI-Schlüssel |
RZBKSZLVZLQKTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=CS2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=CS2 |
Löslichkeit |
39.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


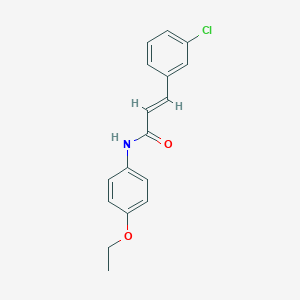
![Butyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B458133.png)
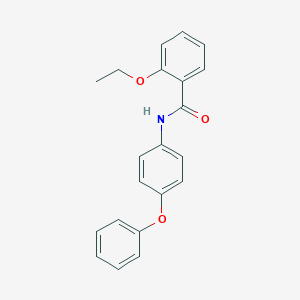

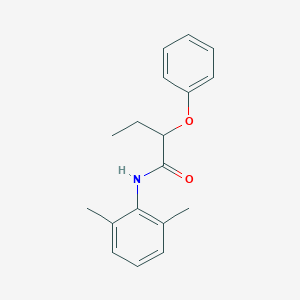
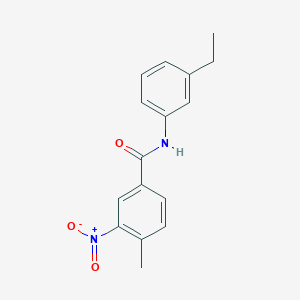
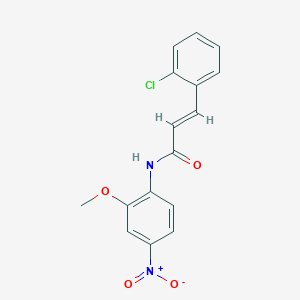
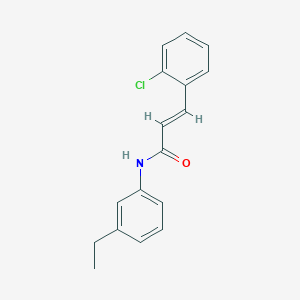
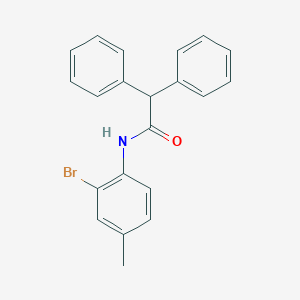

![Ethyl ({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)acetate](/img/structure/B458147.png)

![Ethyl 2-[(2,2-diphenylacetyl)amino]benzoate](/img/structure/B458150.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B458151.png)
